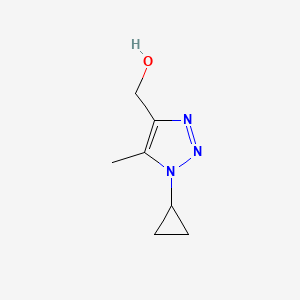
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of (1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of aryl azides with suitable acetone derivatives in methanol can yield triazole derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly in the presence of copper catalysts.
Common reagents and conditions used in these reactions include methanol, copper catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting or modulating their activity. The cyclopropyl and methyl groups may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol can be compared with other triazole derivatives, such as:
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol: Similar structure but with a pyrazole ring instead of a triazole ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative used in the synthesis of nucleoside analogues.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(1-cyclopropyl-5-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C7H11N3O/c1-5-7(4-11)8-9-10(5)6-2-3-6/h6,11H,2-4H2,1H3 |
Clave InChI |
UTKRUDCAATVZNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C2CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


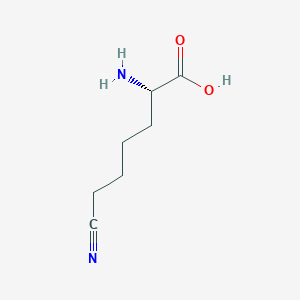
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
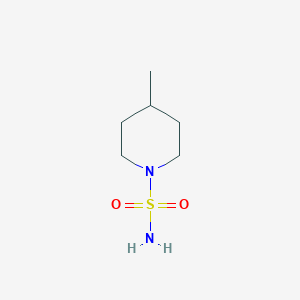
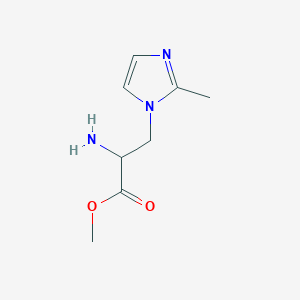
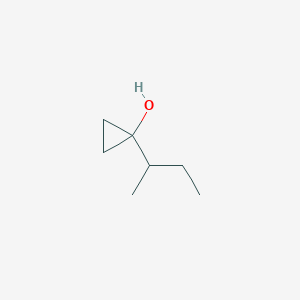
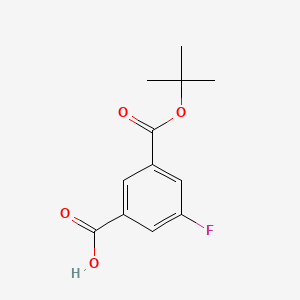


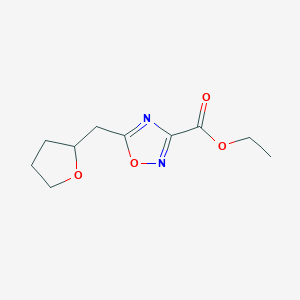
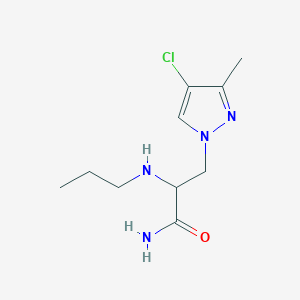
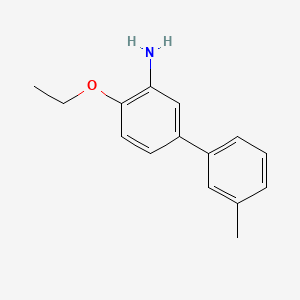
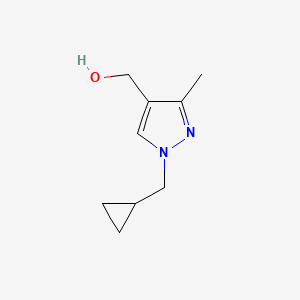
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
